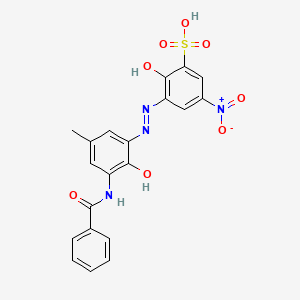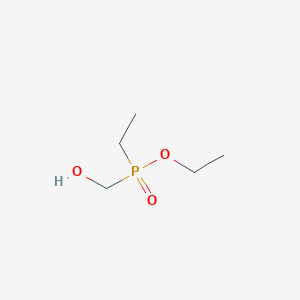
Ethyl ethyl(hydroxymethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ethyl(hydroxymethyl)phosphinate is an organophosphorus compound characterized by the presence of both ethyl and hydroxymethyl groups attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ethyl(hydroxymethyl)phosphinate typically involves the reaction of ethyl phosphinate with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{Ethyl phosphinate} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl ethyl(hydroxymethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl ethyl(hydroxymethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl ethyl(hydroxymethyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The compound’s effects on metabolic pathways are mediated through its interaction with key enzymes and regulatory proteins.
Comparación Con Compuestos Similares
Ethyl ethyl(hydroxymethyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl methyl(hydroxymethyl)phosphinate: Similar structure but with methyl groups instead of ethyl groups, leading to variations in chemical properties and uses.
Uniqueness: The presence of both ethyl and hydroxymethyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
5856-95-1 |
|---|---|
Fórmula molecular |
C5H13O3P |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
[ethoxy(ethyl)phosphoryl]methanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(7,4-2)5-6/h6H,3-5H2,1-2H3 |
Clave InChI |
GHWUPMORVBIQSL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


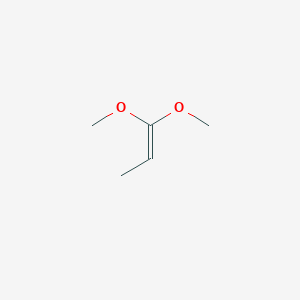
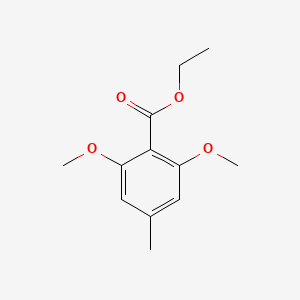
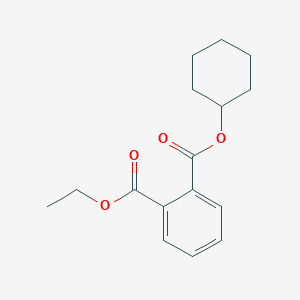
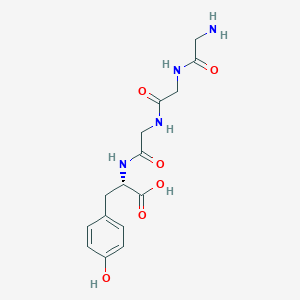
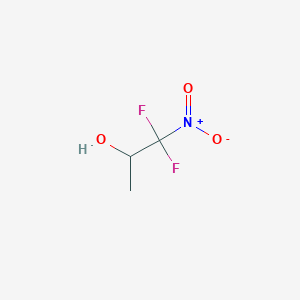

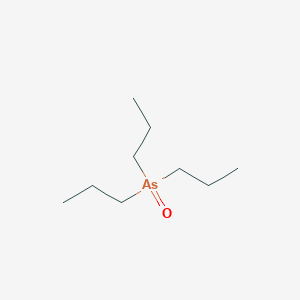

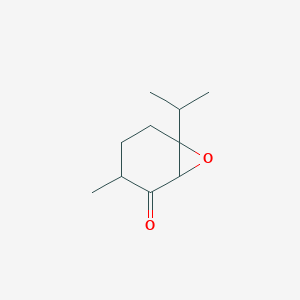



![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
